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Compound of Interest

Compound Name:
N-(2-Amino-4-

methylphenyl)butanamide

CAS No.: 861534-82-9

Cat. No.: B1612475

Get Quote

Executive Summary & Compound Identity
N-(2-Amino-4-methylphenyl)butanamide is a critical "open-ring" intermediate in the synthesis

of 2-propyl-5-methyl-1H-benzimidazole, a core scaffold for angiotensin II receptor antagonists

(e.g., Telmisartan) and various kinase inhibitors.

Understanding its solubility landscape is pivotal for two process stages:

Purification: Removing unreacted 4-methyl-o-phenylenediamine (MOPD) and regioisomers.

Cyclization: Selecting a solvent that supports the subsequent acid-catalyzed dehydration to

the benzimidazole ring.
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Property Value / Characteristic

CAS Number 861534-82-9

Molecular Formula

Molecular Weight 192.26 g/mol

Structural Features
Lipophilic butyryl chain (

); Polar amide/aniline core; Toluene scaffold.

H-Bond Donors
3 (Amide -NH, Aniline -

)

H-Bond Acceptors 1 (Amide Carbonyl)

Predicted LogP ~1.49 (Moderately Lipophilic)

Solubility Profile & Solvent Selection Strategy
As specific mole-fraction data is often proprietary or batch-dependent, the following Solubility

Predictive Map is derived from the compound's functional group interactions (H-bonding

capability vs. lipophilicity) and standard acetanilide derivative behaviors.

Predicted Solubility Map
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Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Insight

Lower Alcohols
Methanol, Ethanol,

IPA
High

Strong H-bonding

match. The amide

carbonyl accepts H

from OH; the amine

donates H. Ideal for

recrystallization when

cooled.

Polar Aprotic DMSO, DMF, DMAc Very High

Disrupts

intermolecular H-

bonds of the crystal

lattice. Excellent for

reaction media but

difficult to remove.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Good solvency for the

lipophilic butyryl/tolyl

regions. Often used in

the acylation step.

Esters
Ethyl Acetate,

Isopropyl Acetate
Moderate

"Goldilocks" zone.

Solubility increases

significantly with

temperature (

), making these ideal

for purification by

recrystallization.

Aromatic

Hydrocarbons
Toluene, Xylene Low to Moderate

Solubilizes the tolyl

ring but struggles with

the polar amide core

at low

. High solubility at

reflux (110°C+).
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Aliphatic

Hydrocarbons
Hexane, Heptane Insoluble

The polar

amide/amine core

prevents dissolution.

Used as anti-solvents

to force precipitation.

Water Water Low

Despite H-bonding

potential, the

hydrophobic tolyl and

butyryl groups

dominate.

Thermodynamic Behavior (Van't Hoff Analysis)
The solubility of N-(2-Amino-4-methylphenyl)butanamide generally follows the modified

Apelblat equation in organic solvents, where solubility (

) increases with temperature (

):

Endothermic Dissolution:

. Higher temperatures drive equilibrium toward the solution phase.

Entropy Driven: The disordering of the crystal lattice (

) is the primary barrier to solubility in non-polar solvents.

Experimental Protocol: Precise Solubility
Determination
For process validation, you must generate an exact solubility curve for your specific polymorph.

The Laser Dynamic Monitoring Method is recommended over gravimetric analysis for its speed

and accuracy in detecting the metastable zone width (MSZW).

Workflow: Laser Dynamic Solubility Measurement
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various conc.
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Figure 1: Laser Dynamic Method for determining solubility and Metastable Zone Width

(MSZW).

Step-by-Step Procedure
Preparation: Add a known mass (

) of N-(2-Amino-4-methylphenyl)butanamide and solvent (

) to a jacketed glass vessel.

Setup: Insert a laser turbidity probe and a PT100 temperature sensor.

Heating: Heat the slurry at 0.5 K/min. Record the temperature (

) where laser transmittance hits 100% (clear solution).

Cooling: Cool at 0.5 K/min to determine the nucleation temperature (

) for MSZW data.

Iteration: Add more solute to the same vessel and repeat to build the curve (Polythermal

method).

Process Application: Cyclization Logic
The solubility profile directly dictates the efficiency of the subsequent cyclization to the

benzimidazole.
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Intermediate:
N-(2-Amino-4-methylphenyl)butanamide

Solvent Selection

Path A: Melt/Solvent-Free
(High T > 150°C)

If Solubility Low

Path B: Acidic Solvent
(Acetic Acid / Xylene)

If Solubility Tuned

Risk: Polymerization/Degradation Optimal: Benzimidazole Formation
(Dehydration driven by Azeotrope)

Click to download full resolution via product page

Figure 2: Impact of solubility on the cyclization strategy.

Why Toluene/Xylene? While solubility is moderate at room temperature, it is high at reflux.

This allows the reaction to proceed in solution while the water byproduct is removed via a

Dean-Stark trap (azeotropic distillation), driving the equilibrium toward the benzimidazole.

Why Acetic Acid? It acts as both solvent and catalyst, solubilizing the amide via protonation

of the amine, facilitating rapid cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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